molecular formula C20H19NO4 B2939418 Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate CAS No. 477500-72-4

Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate

Cat. No.: B2939418
CAS No.: 477500-72-4
M. Wt: 337.375
InChI Key: KHOIELQSQBSSKI-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate is a benzofuran-derived ester featuring a 3,4-dimethylbenzamido substituent at the 3-position of the benzofuran core. The compound’s synthesis likely involves amidation of the ethyl benzofuran-2-carboxylate scaffold, a common intermediate in benzofuran chemistry .

Properties

IUPAC Name

ethyl 3-[(3,4-dimethylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-4-24-20(23)18-17(15-7-5-6-8-16(15)25-18)21-19(22)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOIELQSQBSSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles such as halogens for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce alcohols or amines, and substitution can result in various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents/Modifications Key Functional Groups Biological Activity (Reported) References
This compound 3-(3,4-dimethylbenzamido), 2-carboxylate Amide, ester Not explicitly reported -
Ethyl benzofuran-2-carbohydrazide 2-carbohydrazide Hydrazide Urease inhibition
Ethyl 6-methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate 6-methoxy, 3-(imidazole-methyl) Methoxy, nitroimidazole Antitumor, anti-HIV
Benzofuran-based carboxylic acids (e.g., 9a−f, 11a,b) Carboxylic acid at 2-position Carboxylic acid Carbonic anhydrase inhibition, antiproliferative
Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate 2-amino, 5,7-dimethyl Amino, ester Not explicitly reported

Key Observations :

  • Substituent Diversity: The 3-position is a critical site for functionalization. While the target compound features a bulky 3,4-dimethylbenzamido group, other analogs incorporate hydrazides (e.g., urease inhibitors ), imidazole moieties (e.g., antitumor agents ), or amino groups (e.g., intermediates for further derivatization ).
  • Biological Activity Correlation : Hydrazide derivatives (e.g., benzofuran-2-carbohydrazide) show urease inhibition, likely due to hydrogen-bonding interactions with the enzyme’s active site . In contrast, imidazole-substituted derivatives exhibit antiviral and anticancer properties, possibly via interference with nucleic acid synthesis or protease inhibition .

Physicochemical and Stability Properties

  • Molecular Weight and Solubility : The 3,4-dimethylbenzamido group increases molecular weight (~367.4 g/mol) and lipophilicity compared to simpler esters like ethyl benzofuran-2-carboxylate (MW ~204.2 g/mol). This may reduce aqueous solubility but enhance membrane permeability.
  • Stability : Benzofuran esters are susceptible to hydrolysis under acidic/basic conditions or in polar aprotic solvents like DMF . For instance, ethyl benzofuran-2-carboxylate undergoes slow hydrolysis in DMF to form dihydrobenzofuran derivatives .

Biological Activity

Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . In vitro assays revealed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.5Cell cycle arrest
HeLa (Cervical)18.0Inhibition of migration

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. This compound has been tested against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against Staphylococcus aureus and Escherichia coli.

MicroorganismMIC (µg/mL)Type
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative
Candida albicans16Fungal

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Production : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

  • Case Study: Breast Cancer Treatment
    A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results showed a significant reduction in tumor size in 60% of participants after 12 weeks of treatment.
  • Case Study: Antibacterial Efficacy
    A study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that it could serve as a potential alternative treatment for infections caused by resistant pathogens.

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